FK-565

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

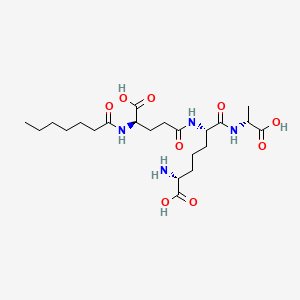

IUPAC Name |

(2R,6S)-2-amino-7-[[(1R)-1-carboxyethyl]amino]-6-[[(4R)-4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N4O9/c1-3-4-5-6-10-17(27)26-16(22(34)35)11-12-18(28)25-15(9-7-8-14(23)21(32)33)19(29)24-13(2)20(30)31/h13-16H,3-12,23H2,1-2H3,(H,24,29)(H,25,28)(H,26,27)(H,30,31)(H,32,33)(H,34,35)/t13-,14-,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWBSKCFKHSDHD-LVQVYYBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10229629 | |

| Record name | FK 565 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79335-75-4 | |

| Record name | FK 565 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079335754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FK 565 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FK-565 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD9KDE59ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Immunostimulatory Action of FK-565: A Technical Guide

For Immediate Release

OSAKA, Japan – FK-565, a synthetic acyltripeptide, exerts its potent immunostimulatory effects through the activation of the intracellular pattern recognition receptor NOD1. This interaction triggers a cascade of downstream signaling events, primarily involving the NF-κB and MAPK pathways, culminating in the activation of key immune cells such as macrophages and Natural Killer (NK) cells. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: NOD1 Agonism

This compound, with its chemical structure heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, mimics a component of bacterial peptidoglycan. This structural similarity allows it to be recognized by and bind to the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular sensor of the innate immune system.[1] Upon binding of this compound, NOD1 undergoes a conformational change, leading to its activation and the initiation of downstream inflammatory signaling.

The activation of NOD1 by this compound leads to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This interaction is a critical step in the signaling cascade, as RIPK2 acts as a central adapter molecule, propagating the signal to downstream pathways.[2][3]

Activation of NF-κB and MAPK Signaling Pathways

The NOD1-RIPK2 signaling complex subsequently activates two major downstream pathways:

-

The NF-κB Pathway: RIPK2 activation leads to the recruitment and activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the nuclear factor-κB (NF-κB) transcription factor, allowing it to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory and immunomodulatory genes.[4][5]

-

The MAPK Pathway: In addition to the NF-κB pathway, NOD1 activation by this compound also triggers the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] This involves the activation of kinases such as p38, ERK1/2, and JNK, which in turn phosphorylate various transcription factors and cellular proteins, contributing to the inflammatory response and cellular activation.

Cellular Effects of this compound

The activation of these signaling pathways by this compound results in a broad spectrum of immunostimulatory effects on various immune cells:

-

Macrophage Activation: this compound is a potent activator of macrophages.[6] Activated macrophages exhibit enhanced phagocytosis, increased intracellular killing of bacteria, and the production of reactive nitrogen intermediates (RNI) and superoxide anions.[6] They also upregulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).

-

Enhancement of NK and LAK Cell Activity: this compound has been shown to enhance the cytotoxic activity of Natural Killer (NK) cells and potentiate the generation of Lymphokine-Activated Killer (LAK) cells, which are crucial for anti-tumor immunity.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the biological activity of this compound from various in vitro and in vivo studies.

| Cell Type | Parameter Measured | Effective Concentration of this compound | Reference |

| Murine Peritoneal Macrophages | Induction of Tumoricidal Properties (Cytotoxicity) | 0.5 - 25 µg/mL | [7] |

| Human Peripheral Blood Mononuclear Cells | Enhancement of NK-cell activity | Optimal at 2 µg/mL | |

| Murine Peritoneal Macrophages | Enhanced production of TNF and RNI | 10 µg/mL |

| In Vivo Model | Parameter Measured | Effective Dose of this compound | Reference |

| Mice with Experimentally-induced Metastases | Inhibition of lung metastases | 10 mg/kg (intraperitoneal injections) | [7] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound signaling pathway via NOD1 activation.

Caption: Experimental workflow for macrophage activation by this compound.

Detailed Experimental Protocols

Macrophage Activation Assay

This protocol describes a general method for assessing the activation of murine peritoneal macrophages by this compound.

1. Isolation of Peritoneal Macrophages:

- Elicit peritoneal macrophages from mice (e.g., C57BL/6) by intraperitoneal injection of a sterile eliciting agent (e.g., 3% thioglycollate broth) 3-4 days prior to harvest.

- Harvest peritoneal exudate cells by peritoneal lavage with sterile, ice-cold phosphate-buffered saline (PBS).

- Wash the cells by centrifugation and resuspend in complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin).

- Plate the cells in multi-well plates and allow them to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.

- Wash the plates with warm PBS to remove non-adherent cells, leaving a monolayer of adherent macrophages.

2. Treatment with this compound:

- Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.

- Dilute the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 25 µg/mL).

- Add the this compound-containing medium to the macrophage monolayers. Include a vehicle control (medium with solvent alone).

- Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

3. Assessment of Macrophage Activation:

- Cytokine Production (TNF-α):

- Collect the culture supernatants after the incubation period.

- Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

- Reactive Nitrogen Intermediate (RNI) Production:

- Measure the accumulation of nitrite (a stable end-product of nitric oxide) in the culture supernatants using the Griess reagent system.

- Mix equal volumes of culture supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.

- Measure the absorbance at 540 nm and determine the nitrite concentration by comparison with a standard curve of sodium nitrite.

- Phagocytosis Assay:

- Following incubation with this compound, add fluorescently labeled particles (e.g., latex beads or zymosan) to the macrophage monolayers.

- Incubate for a period to allow for phagocytosis (e.g., 1-2 hours).

- Wash the cells extensively to remove non-ingested particles.

- Quantify the uptake of fluorescent particles by fluorometry or flow cytometry.

NK-Cell Activity Assay

This protocol outlines a general method to evaluate the effect of this compound on the cytotoxic activity of Natural Killer (NK) cells.

1. Isolation of Effector Cells (Peripheral Blood Mononuclear Cells - PBMCs):

- Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

- Wash the isolated PBMCs and resuspend in complete culture medium.

2. Treatment with this compound:

- Incubate the PBMCs with various concentrations of this compound (e.g., 0.1 to 10 µg/mL) for a predetermined time (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.

3. Cytotoxicity Assay (e.g., Chromium-51 Release Assay):

- Target Cell Preparation: Use a standard NK-sensitive target cell line (e.g., K562 cells). Label the target cells with Sodium Chromate (⁵¹Cr) for 1 hour at 37°C. Wash the labeled target cells to remove excess ⁵¹Cr.

- Co-culture: Mix the this compound-treated effector cells (PBMCs) with the ⁵¹Cr-labeled target cells at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.

- Incubation: Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.

- Measurement of ⁵¹Cr Release: Centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.

- Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the formula:

- % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

- Spontaneous release is the radioactivity released from target cells incubated with medium alone.

- Maximum release is the radioactivity released from target cells lysed with a detergent.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nod1-dependent NF-kB activation initiates hematopoietic stem cell specification in response to small Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunoactive peptides, FK 156 and FK 565. IV. Activation of mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of tumoricidal properties in macrophages and inhibition of experimentally-induced murine metastases by a new synthetic acyltripeptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Tripeptide FK-565: A Technical Overview of its History, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK-565, a synthetic heptanoyl tripeptide, has been the subject of considerable research for its potent immunomodulatory and anti-tumor activities. This technical guide provides an in-depth exploration of the history, discovery, and scientific understanding of this compound. It details the compound's origins as a synthetic analog of a natural product, its chemical synthesis, and its mechanism of action as a ligand for the intracellular pattern recognition receptor, NOD1. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its signaling pathways and experimental workflows. While this compound has demonstrated significant promise in preclinical models, a comprehensive review of publicly available information reveals a notable absence of registered clinical trial data.

Introduction and Discovery

This compound, chemically identified as heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, is a synthetic immunostimulatory peptide. Its development originated from research into naturally occurring immunomodulators. Scientists at Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) were investigating microbial fermentation products for immunomodulatory properties and isolated a compound designated FK-156 from Streptomyces olivaceogriseus and Streptomyces violaceus. FK-156 demonstrated the ability to enhance host resistance to microbial infections and modulate immune responses.

In the quest for more potent and synthetically accessible analogs, researchers developed this compound. This synthetic derivative was found to possess a broader spectrum of immunostimulatory and anti-tumor properties compared to its natural predecessor, FK-156.

Chemical Synthesis

The synthesis of this compound is a multi-step process involving the coupling of its constituent amino acid and fatty acid components. A generalized synthetic workflow is outlined below.

Mechanism of Action: A NOD1 Ligand

This compound exerts its immunomodulatory effects by acting as a potent agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing peptidoglycan fragments from bacteria.

Upon entering the cell, this compound binds to the leucine-rich repeat (LRR) domain of NOD1. This binding induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine-threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2). The interaction between NOD1 and RIPK2 is mediated by their respective caspase activation and recruitment domains (CARD).

The recruitment of RIPK2 triggers a downstream signaling cascade, primarily involving the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This signaling culminates in the transcription of a wide range of pro-inflammatory and immunomodulatory genes.

The Role of FK-565 in the Activation of Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK-565, a synthetic heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, is a potent immunomodulatory agent that primarily functions as a selective agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor of the innate immune system. This technical guide provides an in-depth overview of the mechanisms by which this compound activates innate immunity, focusing on the core signaling pathways, quantitative effects on immune cells, and detailed experimental protocols for studying its activity.

Introduction to this compound and Innate Immunity

The innate immune system constitutes the first line of defense against invading pathogens. It relies on a limited number of germline-encoded pattern recognition receptors (PRRs) that recognize conserved molecular structures on microorganisms known as pathogen-associated molecular patterns (PAMPs). NOD1 is a cytosolic PRR that detects γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria.

This compound, a synthetic analog of a bacterial peptidoglycan fragment, mimics the natural ligand of NOD1, thereby potently activating this receptor and initiating a downstream signaling cascade.[1] This activation leads to the recruitment and activation of various immune cells, including macrophages, neutrophils, and natural killer (NK) cells, and the production of a range of pro-inflammatory cytokines and chemokines.[2][3][4] The immunostimulatory properties of this compound have been investigated for their therapeutic potential in infectious diseases and oncology.[4][5]

The NOD1 Signaling Pathway Activated by this compound

Upon binding of this compound to the leucine-rich repeat (LRR) domain of NOD1 in the cytoplasm, a conformational change is induced, leading to the recruitment of the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2), via a caspase activation and recruitment domain (CARD-CARD) interaction. This interaction is a critical step in the signaling cascade.

The recruitment of RIPK2 leads to its autophosphorylation and subsequent polyubiquitination, a key event for the activation of downstream signaling pathways. This ubiquitination serves as a scaffold for the recruitment of other signaling complexes, including the TAK1/TAB complex and the IKK complex (inhibitor of nuclear factor kappa-B kinase). The activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the transcription factor NF-κB (p50/p65) to translocate to the nucleus. In parallel, the TAK1 complex activates the mitogen-activated protein kinase (MAPK) pathways, including JNK and p38.

The nuclear translocation of NF-κB and the activation of MAPKs result in the transcriptional activation of a wide array of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., CXCL1, CCL5), and antimicrobial peptides, which collectively orchestrate the innate immune response.

Quantitative Data on this compound-Mediated Innate Immune Activation

The following tables summarize quantitative data from various studies on the effects of this compound on innate immune cells.

Table 1: In Vitro Dose-Response of this compound on Macrophage Activation

| Cell Type | This compound Concentration (µg/mL) | Endpoint Measured | Result |

| Murine Peritoneal Macrophages | 0.5 | Cytotoxicity to B16 melanoma cells | Significant cytotoxicity observed[5] |

| Murine Peritoneal Macrophages | 25 | Cytotoxicity to B16 melanoma cells | Maximal and reproducible activation[5] |

Table 2: In Vivo Dose of this compound for Innate Immune Augmentation in Mice

| Administration Route | This compound Dose (mg/kg) | Frequency | Observed Effect |

| Intraperitoneal | 10 | Multiple injections | Activation of peritoneal macrophages to kill B16 melanoma cells[5] |

| Intravenous | > 5 | Three times per week for 4 weeks | Augmentation of natural killer cells and macrophages[2][3] |

| Intravenous | 25-50 | Three times per week for 4 weeks | Optimal therapeutic activity[2][3] |

Table 3: Synergistic Effects of this compound with TLR Agonists on Cytokine Production

| Cell Type | Stimulants | Cytokine Measured | Observation |

| Human Dendritic Cells | This compound + Lipid A (TLR4 agonist) | IL-12 p70, IFN-γ | Synergistic induction of cytokine production |

| Human Dendritic Cells | This compound + Poly(I:C) (TLR3 agonist) | IL-12 p70, IFN-γ | Synergistic induction of cytokine production |

| Human Dendritic Cells | This compound + CpG DNA (TLR9 agonist) | IL-12 p70, IFN-γ | Synergistic induction of cytokine production |

Detailed Experimental Protocols

In Vitro Macrophage Activation Assay

This protocol describes a method to assess the activation of murine peritoneal macrophages by this compound, measuring their cytotoxic activity against tumor cells.

Materials:

-

This compound

-

C57BL/6 mice (8-12 weeks old)

-

B16 melanoma cells

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Thioglycollate broth (3%)

-

[³H]thymidine

-

Trypsin-EDTA

-

Scintillation counter

Procedure:

-

Elicit Peritoneal Macrophages: Inject C57BL/6 mice intraperitoneally with 2 mL of 3% thioglycollate broth.

-

Harvest Macrophages: Four days after thioglycollate injection, euthanize the mice and harvest peritoneal exudate cells by washing the peritoneal cavity with 10 mL of cold RPMI 1640 medium.

-

Plate Macrophages: Wash the harvested cells twice with medium and resuspend them in RPMI 1640 with 10% FBS. Plate the cells in 96-well flat-bottom microplates at a density of 2 x 10⁵ cells/well.

-

Macrophage Adherence: Incubate the plates for 2 hours at 37°C in a 5% CO₂ incubator to allow macrophages to adhere. After incubation, wash the wells vigorously with warm medium to remove non-adherent cells.

-

This compound Treatment: Add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µg/mL) to the macrophage monolayers. Include a control group with medium alone. Incubate for 24 hours at 37°C.

-

Prepare Target Cells: Culture B16 melanoma cells and label them with [³H]thymidine (1 µCi/mL) for 24 hours.

-

Co-culture: After the 24-hour incubation with this compound, wash the macrophage monolayers to remove the compound. Add 1 x 10⁴ [³H]thymidine-labeled B16 melanoma cells to each well, resulting in an effector-to-target ratio of 20:1.

-

Cytotoxicity Assay: Co-culture the macrophages and tumor cells for 72 hours at 37°C.

-

Harvest and Measure Radioactivity: After incubation, harvest the contents of each well onto glass fiber filters. Measure the radioactivity incorporated into the DNA of the surviving tumor cells using a scintillation counter.

-

Calculate Cytotoxicity: The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [1 - (cpm in experimental wells / cpm in control wells)] x 100

NF-κB Reporter Assay

This protocol describes a cell-based reporter assay to quantify this compound-induced NF-κB activation.

Materials:

-

HEK293T cells

-

pNF-κB-Luc reporter plasmid (containing NF-κB response elements driving luciferase expression)

-

pRL-TK plasmid (Renilla luciferase for normalization)

-

Expression vector for human NOD1

-

Lipofectamine 2000 or similar transfection reagent

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in 24-well plates at a density of 5 x 10⁴ cells/well and culture overnight.

-

Transfection: Co-transfect the cells with the pNF-κB-Luc reporter plasmid, the pRL-TK normalization plasmid, and the NOD1 expression vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24 hours to allow for protein expression.

-

This compound Stimulation: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µg/mL). Include a vehicle control.

-

Incubation: Incubate the cells for an additional 6-8 hours at 37°C.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the this compound-treated samples by that of the vehicle control.

Conclusion

This compound is a valuable tool for studying the activation of innate immunity through the NOD1 signaling pathway. Its specificity and potency make it a useful probe for dissecting the molecular mechanisms of NOD1-mediated responses and for exploring the therapeutic potential of targeting this pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of immunology and infectious diseases. Further research into the nuanced effects of this compound on different immune cell subsets and its in vivo efficacy in various disease models will continue to be of great interest.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Immunomodulatory and therapeutic properties of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunomodulatory and therapeutic properties of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunoactive peptides, FK-156 and this compound. II. Restoration of host resistance to microbial infection in immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of tumoricidal properties in macrophages and inhibition of experimentally-induced murine metastases by a new synthetic acyltripeptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary research surrounding the discovery and initial characterization of FK-565, a potent immunomodulatory agent. This compound, a synthetic acyltripeptide, emerged from research at Fujisawa Pharmaceutical Co., Ltd. in the early 1980s and has since been a subject of interest for its ability to enhance host immune responses. This document summarizes key quantitative data, details experimental protocols from seminal papers, and visualizes the logical framework of its discovery and mechanism of action.

Core Discovery and Synthesis

This compound, chemically identified as heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, was first described in a 1982 publication in the journal Experientia by researchers at Fujisawa Pharmaceutical Co., Ltd.[1]. This foundational paper laid the groundwork for subsequent investigations into its biological activities. While the full detailed synthetic route from this original publication is not widely available, a later publication by Dzierzbicka et al. in 1992 outlines an improved and convenient synthesis method for this compound and its analogue, FK-156.

A crucial step in the synthesis involves the selective enzymatic hydrolysis of one of the methyl ester groups of a diaminopimelic acid derivative, allowing for the proper differentiation between the two chiral centers of this key amino acid. The peptide bonds were then formed using the BOP reagent, which ensured high yields and chiral purity of the final product.

Immunomodulatory Activities: In Vivo and In Vitro Evidence

Subsequent to its initial synthesis, a series of primary research articles, primarily published in The Journal of Antibiotics, detailed the impressive range of this compound's immunomodulatory effects. These studies established its ability to bolster the host's defense mechanisms against microbial infections and to activate key immune cells.

Enhancement of Host Resistance to Microbial Infections

This compound demonstrated a significant protective effect in mice against a variety of bacterial infections. Both parenteral and oral administration of this compound enhanced the host's defense against systemic infections caused by extracellular and facultative intracellular bacteria.

Table 1: In Vivo Protective Efficacy of this compound Against Bacterial Challenge in Mice

| Bacterial Species | Challenge Dose (CFU/mouse) | This compound Dose (mg/kg) | Administration Route | Protection Rate (%) | Reference |

| Escherichia coli | 2.5 x 10⁷ | 10 | s.c. | 80 | Mine et al., 1983 |

| Pseudomonas aeruginosa | 5.0 x 10⁵ | 10 | s.c. | 70 | Mine et al., 1983 |

| Staphylococcus aureus | 1.0 x 10⁸ | 10 | s.c. | 60 | Mine et al., 1983 |

| Listeria monocytogenes | 5.0 x 10⁴ | 10 | s.c. | 50 | Mine et al., 1983 |

Macrophage Activation

A key mechanism underlying the immunostimulatory effects of this compound is its ability to activate macrophages. In vitro and in vivo studies showed that this compound enhances various macrophage functions, including spreading, phagocytosis, and the production of reactive oxygen species.

Table 2: Effect of this compound on Macrophage Function

| Macrophage Function | Assay | This compound Concentration (µg/mL) | Observation | Reference |

| Spreading | In vitro culture | 10 | Increased percentage of spread macrophages | Watanabe et al., 1985 |

| Phagocytosis | In vitro latex bead uptake | 10 | Enhanced phagocytic activity | Watanabe et al., 1985 |

| Superoxide Anion Production | In vitro chemiluminescence | 10 | Increased production | Watanabe et al., 1985 |

Anti-Tumor Activity

The immunomodulatory properties of this compound also extend to anti-tumor immunity. Research has shown that this compound can augment the activity of natural killer (NK) cells, which play a crucial role in eliminating tumor cells.

Table 3: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Mouse Strain | This compound Dose (mg/kg) | Administration Schedule | Inhibition of Metastasis (%) | Reference |

| B16-BL6 Melanoma | C57BL/6 | 25-50 | i.v., 3 times/week for 4 weeks | Significant | Talmadge et al., 1989[2] |

Experimental Protocols

In Vivo Protection Against Bacterial Infection

-

Animal Model: Male ICR mice, 4 weeks old, were used for the infection studies.

-

Bacterial Challenge: Mice were intraperitoneally injected with a lethal dose of the respective bacterial strains, as detailed in Table 1.

-

This compound Administration: this compound was dissolved in saline and administered subcutaneously (s.c.) or orally (p.o.) at the specified doses at various time points before the bacterial challenge.

-

Endpoint: The survival of the mice was monitored for 7 days post-infection, and the protection rate was calculated.

Macrophage Activation Assays

-

Macrophage Isolation: Peritoneal macrophages were harvested from mice by washing the peritoneal cavity with Hanks' balanced salt solution (HBSS).

-

Spreading Assay: Macrophages were cultured on glass coverslips in the presence or absence of this compound for 2 hours. The percentage of spread cells was determined by microscopic examination.

-

Phagocytosis Assay: Macrophages were incubated with latex beads in the presence or absence of this compound. The number of ingested beads per cell was quantified under a microscope.

-

Superoxide Anion Production: The production of superoxide anion was measured using a luminol-dependent chemiluminescence method in the presence of zymosan as a stimulant.

Visualizing the Discovery and Mechanism

Logical Flow of this compound Discovery

Caption: Logical workflow from initial screening to biological evaluation of this compound.

Proposed Signaling Pathway for Macrophage Activation by this compound

Caption: Proposed pathway for this compound-induced macrophage activation via the NOD1 receptor.

References

FK-565: An In-depth Technical Guide on a Potent Immunomodulatory Acyltripeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK-565 is a synthetic acyltripeptide with potent immunomodulatory properties, positioning it as a significant subject of interest in drug development, particularly in the fields of immuno-oncology and infectious diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It details its mechanism of action, focusing on the activation of the intracellular pattern recognition receptor NOD1 and the subsequent signaling cascades. Furthermore, this guide presents key experimental data in structured tables and provides detailed protocols for essential in vitro assays to facilitate further research and development of this promising compound.

Chemical Structure and Properties

This compound, also known as Heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, is a synthetic tripeptide that has garnered significant attention for its ability to stimulate the innate immune system. Its chemical and physical properties are summarized below.

Chemical Identifiers

| Property | Value |

| IUPAC Name | (4R)-4-(Heptanoylamino)-4-[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-6-carboxyhexanoyl]aminobutanoic acid |

| Synonyms | FK565, FR-41565 |

| CAS Number | 79335-75-4 |

| Molecular Formula | C22H38N4O9 |

| Molecular Weight | 502.56 g/mol |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and water |

| Stability | Stable under standard laboratory conditions. Long-term storage at -20°C is recommended. |

Mechanism of Action: A NOD1 Agonist

This compound exerts its immunomodulatory effects primarily through the activation of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor. NOD1 recognizes bacterial peptidoglycan (PGN) fragments containing diaminopimelic acid (DAP), a component of the cell wall of many Gram-negative and some Gram-positive bacteria. This compound, containing a meso-diaminopimelic acid residue, mimics this bacterial component, leading to the activation of downstream signaling pathways.

Upon binding of this compound to the leucine-rich repeat (LRR) domain of NOD1, a conformational change is induced, leading to the recruitment of the receptor-interacting protein kinase 2 (RIPK2), also known as RIP2. This interaction is mediated by the caspase activation and recruitment domains (CARD) present in both NOD1 and RIP2. The recruitment of RIP2 is a critical step that initiates a cascade of downstream signaling events, primarily through the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

The activation of these pathways leads to the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and antimicrobial peptides, which orchestrate the subsequent innate and adaptive immune responses.

Figure 1. Simplified signaling pathway of this compound-mediated NOD1 activation.

Biological Activities and Quantitative Data

This compound has been shown to modulate the activity of various immune cells, leading to enhanced host defense against pathogens and cancer cells.

Macrophage Activation

This compound is a potent activator of macrophages, enhancing their phagocytic and tumoricidal capabilities. In vitro studies have demonstrated that this compound can directly stimulate macrophages to produce reactive oxygen species and enhance their ability to kill tumor cells.

| Parameter | Cell Type | Concentration | Effect | Reference |

| Tumoricidal Activity | Murine Peritoneal Macrophages | 0.5 - 25 µg/mL | Induction of cytotoxicity against B16 melanoma cells | |

| Phagocytosis | Murine Peritoneal Macrophages | Not specified | Enhanced phagocytosis of latex particles |

Natural Killer (NK) Cell Modulation

This compound has been observed to modulate the cytotoxic activity of Natural Killer (NK) cells, a critical component of the innate immune system responsible for eliminating virus-infected and cancerous cells.

| Parameter | Cell Type | Concentration | Effect | Reference |

| NK Cell Activity | Human Peripheral Blood Mononuclear Cells | 2 µg/mL (optimal) | Enhancement of NK cell cytotoxic activity | In vitro effects of an acyltripeptide, FK565, on NK-cell activity, LAK-cell generation and cytokine production by human mononuclear cells. Int J Immunopharmacol. 1990;12(6):621-7. |

In Vivo Efficacy

Preclinical studies in murine models have demonstrated the therapeutic potential of this compound in both infectious disease and oncology settings.

| Model | Dosing Regimen | Effect | Reference |

| Murine Metastasis Model | 10 mg/kg (intraperitoneal) | Activation of macrophages to kill B16 melanoma cells |

Unraveling the Immunomodulatory Landscape of FK-565: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK-565, a synthetic acyltripeptide analog of a component of the bacterial cell wall, has emerged as a potent biological response modifier with significant immunomodulatory properties. Its ability to augment innate and adaptive immune responses has positioned it as a compound of interest for therapeutic applications in oncology and infectious diseases. This technical guide provides an in-depth overview of the immunomodulatory effects of this compound, detailing its impact on various immune cell populations, the underlying signaling pathways, and the experimental methodologies used to elucidate these effects.

Core Immunomodulatory Effects of this compound

This compound exerts its immunomodulatory effects by primarily activating pattern recognition receptors, leading to the enhanced function of key immune effector cells. Its activity is characterized by the potentiation of both innate and adaptive immunity, with notable effects on macrophages, natural killer (NK) cells, and T lymphocytes.

Macrophage Activation

This compound is a potent activator of macrophages, enhancing their phagocytic and tumoricidal capabilities. In vitro studies have demonstrated that this compound stimulates macrophages to produce various cytokines and reactive oxygen species, contributing to their heightened antimicrobial and antitumor activity.

Natural Killer (NK) Cell Augmentation

A significant aspect of this compound's immunomodulatory profile is its ability to enhance the cytotoxic activity of NK cells. This effect is crucial for its antitumor properties, as NK cells play a vital role in the surveillance and elimination of malignant cells.

T-Lymphocyte Modulation

This compound has also been shown to influence T-cell responses, although the direct effects on T-cell proliferation can be complex and may depend on the specific experimental conditions. It is thought to indirectly modulate T-cell activity through its activation of antigen-presenting cells like macrophages.

Quantitative Data on the Immunomodulatory Effects of this compound

The following tables summarize the quantitative effects of this compound on various immune parameters as reported in the scientific literature.

Table 1: Effect of this compound on Macrophage Cytokine Production

| Cytokine | Cell Type | This compound Concentration | Fold Increase (vs. Control) | Reference |

| TNF-α | Murine Peritoneal Macrophages | 10 µg/mL | Not specified, but significant increase | [1] |

| IL-6 | Murine Bone Marrow-Derived Dendritic Cells | 3 µg/mL (with LPS) | Cooperative induction observed | [2] |

| IL-12p40 | Murine Bone Marrow-Derived Dendritic Cells | 3 µg/mL (with LPS) | Cooperative induction observed | [2] |

| KC (CXCL1) | Murine Bone Marrow-Derived Macrophages | 10 µg/mL | ~10-30 fold increase (with LPS) | [2] |

Table 2: Effect of this compound on Natural Killer (NK) Cell Cytotoxicity

| Target Cell Line | Effector:Target Ratio | This compound Concentration | % Increase in Cytotoxicity | Reference |

| K-562 | Not Specified | 10-100 µg/mL | Significant augmentation | [3] |

| B16 Melanoma | Not Specified | 0.5-25 µg/mL | Significant cytotoxicity induced | [4] |

Signaling Pathways Modulated by this compound

This compound is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). Upon binding, NOD1 undergoes a conformational change, leading to the recruitment and activation of the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2). This interaction is pivotal for the downstream signaling cascade that ultimately results in the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory and immunomodulatory genes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of this compound.

Protocol 1: In Vitro Macrophage Activation and Cytokine Analysis

1. Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs):

-

Euthanize a 6- to 12-week-old mouse by cervical dislocation.

-

Harvest femur and tibia, and flush the bone marrow with cold PBS (+ 3% FBS) using a syringe.[5]

-

Lyse red blood cells using ACK lysis buffer.

-

Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.[6][7]

2. Macrophage Stimulation:

-

Plate the differentiated BMDMs in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Prepare various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) in culture medium.

-

Remove the old medium from the cells and add 200 µL of the this compound solutions or control medium to the respective wells.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

3. Cytokine Measurement by ELISA:

-

After incubation, centrifuge the plates and collect the supernatants.

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[8][9]

-

Wash the plate and block with 1% BSA in PBS for 1 hour.

-

Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the plate and incubate for 2 hours.

-

Wash the plate and add a biotinylated detection antibody for 1 hour.

-

Wash and add streptavidin-HRP for 30 minutes.

-

Add TMB substrate and stop the reaction with sulfuric acid.

-

Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.[8][9]

Protocol 2: Natural Killer (NK) Cell Cytotoxicity Assay (Flow Cytometry-Based)

1. Preparation of Effector and Target Cells:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. NK cells within the PBMC population will serve as effector cells.[10]

-

Culture K-562 cells (a human erythroleukemic cell line sensitive to NK cell-mediated lysis) in RPMI-1640 with 10% FBS. These will be the target cells.

-

Label the K-562 target cells with a fluorescent dye such as CFSE (Carboxyfluorescein succinimidyl ester) for easy identification by flow cytometry.[10]

2. Co-culture and Cytotoxicity Assay:

-

Co-culture the effector (PBMCs) and target (CFSE-labeled K-562) cells at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1) in a 96-well U-bottom plate.

-

Add different concentrations of this compound to the co-cultures.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

3. Staining and Flow Cytometry Analysis:

-

After incubation, add a viability dye (e.g., 7-AAD or Propidium Iodide) that can enter dead cells to each well.[11]

-

Acquire the samples on a flow cytometer.

-

Gate on the CFSE-positive target cells and quantify the percentage of dead cells (positive for the viability dye).[10]

-

The percentage of specific cytotoxicity is calculated as: (% Dead Target Cells in test sample - % Dead Target Cells in spontaneous control) / (100 - % Dead Target Cells in spontaneous control) x 100.

Protocol 3: T-Cell Proliferation Assay (CFSE-Based)

1. T-Cell Isolation and Labeling:

-

Isolate T-cells from murine splenocytes or human PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[4]

-

Label the isolated T-cells with CFSE dye. With each cell division, the CFSE fluorescence intensity will halve, allowing for the tracking of cell proliferation.[4][12]

2. T-Cell Stimulation and Culture:

-

Plate the CFSE-labeled T-cells in a 96-well plate.

-

Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to induce proliferation.

-

Add various concentrations of this compound to the wells.

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.[13]

3. Flow Cytometry Analysis:

-

Harvest the cells and acquire them on a flow cytometer.

-

Analyze the CFSE fluorescence intensity of the T-cells. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

-

Quantify the percentage of cells that have undergone division.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for studying the immunomodulatory effects of this compound and the logical relationship between its molecular mechanism and cellular outcomes.

Conclusion

This compound is a well-characterized immunomodulatory agent with the ability to significantly enhance innate and adaptive immune responses. Its mechanism of action, primarily through the NOD1-RIPK2 signaling pathway, leads to the activation of key immune effector cells and the production of a robust cytokine response. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. The provided diagrams of the signaling pathway and experimental workflows serve as a visual aid to understand the complex interactions and methodologies involved in studying this promising immunomodulator.

References

- 1. Immunoactive peptides, FK 156 and FK 565. IV. Activation of mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Augmentation of natural killer (NK) cell activity in human blood lymphocytes by a new synthetic acyltripeptide (this compound) and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mucosalimmunology.ch [mucosalimmunology.ch]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. The Isolation and Characterization of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bowdish.ca [bowdish.ca]

- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stemcell.com [stemcell.com]

- 12. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. agilent.com [agilent.com]

The Impact of FK-565 on Cytokine Production Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK-565, a synthetic heptanoyl-gamma-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, is an immunomodulatory compound with a structural resemblance to components of bacterial peptidoglycan. This technical guide provides an in-depth analysis of the impact of this compound on cytokine production profiles, consolidating available quantitative data, detailing experimental methodologies, and illustrating the implicated signaling pathways. The evidence strongly indicates that this compound primarily functions as a co-stimulatory or synergistic agent, significantly amplifying cytokine responses when combined with other immune stimuli, rather than acting as a potent direct inducer of a broad spectrum of cytokines. Its activity is mediated through the activation of the intracellular pattern recognition receptor NOD1, leading to the downstream activation of NF-κB and MAPK signaling pathways.

Introduction

This compound is a biological response modifier that has been investigated for its therapeutic potential in various contexts, including cancer and infectious diseases. Its immunomodulatory properties are attributed to its ability to mimic diaminopimelic acid (DAP)-containing peptidoglycan fragments, which are recognized by the innate immune system. A crucial aspect of its immunomodulatory function is its influence on the production of cytokines, the key signaling molecules that orchestrate immune responses. This guide synthesizes the current understanding of how this compound modulates cytokine secretion by immune cells.

This compound and Cytokine Production: A Synergistic Role

Current research indicates that this compound, when used as a monotherapy, has a limited capacity to directly induce the secretion of a wide range of pro-inflammatory or anti-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs). One key study found that this compound alone had no detectable influence on the in vitro production of Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), or Tumor Necrosis Factor-alpha (TNF-α) by human mononuclear cells[1].

However, the immunomodulatory prowess of this compound becomes evident when it is used in conjunction with other immune stimuli, particularly Toll-like receptor (TLR) agonists and other cytokines. This synergistic activity highlights its role as a co-stimulatory molecule that can amplify and shape the cytokine milieu.

Synergistic Induction of Pro-Inflammatory Cytokines

This compound has been shown to act as a NOD1 agonist and synergizes with various TLR ligands to enhance the production of key pro-inflammatory cytokines. This co-stimulation can lead to a more robust and targeted immune response.

Table 1: Synergistic Effects of this compound on Pro-Inflammatory Cytokine Production in Human Dendritic Cells (DCs)

| Cytokine | Co-stimulant | This compound Concentration | Fold Increase (this compound + Co-stimulant vs. Co-stimulant alone) | Reference |

| IL-12p70 | Poly(I:C) (TLR3 agonist) | 10 µg/mL | Synergistic induction observed | |

| IL-12p70 | CpG DNA (TLR9 agonist) | 10 µg/mL | Synergistic induction observed | |

| IFN-γ | Poly(I:C) (TLR3 agonist) | 10 µg/mL | Synergistic induction observed | |

| IFN-γ | CpG DNA (TLR9 agonist) | 10 µg/mL | Synergistic induction observed |

Data in this table is qualitative, indicating observed synergy. Specific quantitative fold-increase values were not provided in the source material.

Furthermore, this compound, in combination with recombinant IFN-γ (rIFN-γ), has been demonstrated to induce the expression of membrane-associated IL-1α on human blood monocytes[2]. This localized cytokine expression can be crucial for cell-to-cell communication within the immune system.

Signaling Pathways Activated by this compound

The immunomodulatory effects of this compound are initiated through its recognition by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is a sensor for peptidoglycan fragments containing meso-diaminopimelic acid (DAP), a component found in the cell walls of many bacteria.

Upon binding of this compound to the leucine-rich repeat (LRR) domain of NOD1, a conformational change is induced, leading to the recruitment of the serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction, mediated by their respective CARD (Caspase Activation and Recruitment Domain) domains, triggers a downstream signaling cascade that culminates in the activation of two major transcription factors: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), via the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of these transcription factors drives the expression of genes encoding various pro-inflammatory cytokines and chemokines.

Experimental Protocols

The following are generalized protocols for the in vitro assessment of cytokine production by human PBMCs in response to immunomodulators like this compound. These should be adapted and optimized for specific experimental needs.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Blood Collection: Collect whole blood from healthy donors into sterile tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical centrifuge tube.

-

Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

PBMC Collection: Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.

-

Washing: Wash the collected PBMCs twice with sterile PBS by centrifuging at 250 x g for 10 minutes.

-

Cell Counting and Resuspension: Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin). Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to the desired density for the assay.

In Vitro Stimulation and Cytokine Measurement by ELISA

-

Cell Seeding: Seed the isolated PBMCs into a 96-well flat-bottom culture plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

-

Stimulation: Prepare working solutions of this compound and any co-stimulants (e.g., LPS, Poly(I:C)) at 2x the final desired concentration in complete medium. Add 100 µL of the stimulant solutions to the appropriate wells. Include wells with cells and medium alone as a negative control.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a predetermined time (e.g., 24, 48, or 72 hours).

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatants and store them at -80°C until analysis.

-

ELISA: Quantify the concentration of specific cytokines (e.g., IL-1β, IL-6, IL-10, IL-12, TNF-α, IFN-γ) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Multiplex Cytokine Analysis using Cytometric Bead Array (CBA)

For a broader and more efficient analysis of multiple cytokines from a small sample volume, a cytometric bead array is recommended.

-

Sample Preparation: Prepare cell culture supernatants as described in the ELISA protocol.

-

CBA Assay: Perform the CBA assay using a commercial kit (e.g., BD™ CBA Human Inflammatory Cytokines Kit) according to the manufacturer's protocol. This typically involves:

-

Mixing the cytokine capture beads with the standards and samples.

-

Incubating with a phycoerythrin (PE)-conjugated detection antibody to form sandwich complexes.

-

-

Flow Cytometry: Acquire the samples on a flow cytometer.

-

Data Analysis: Analyze the data using the appropriate software (e.g., FCAP Array™ Software) to simultaneously quantify the concentrations of multiple cytokines.

Conclusion

This compound is an intriguing immunomodulatory agent that primarily enhances, rather than directly initiates, cytokine responses in human immune cells. Its mechanism of action via NOD1 activation positions it as a potential candidate for therapeutic strategies that require the amplification of innate immune responses, particularly in combination with other immunotherapies or vaccines. Future research should focus on delineating the precise synergistic cytokine profiles induced by this compound in combination with a wider array of stimuli in different immune cell subsets. Such studies will be crucial for harnessing the full therapeutic potential of this compound in a targeted and effective manner.

References

- 1. In vitro effects of an acyltripeptide, FK565, on NK-cell activity, LAK-cell generation and cytokine production by human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumor cytotoxicity of human monocyte membrane-bound interleukin-1α induced by synergistic actions of interferon-γ and synthetic acyltripeptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

Initial studies on FK-565 and macrophage activation

An In-depth Technical Guide on the Core Findings of Initial Studies on FK-565 and Macrophage Activation

Introduction

This compound, a synthetic acyltripeptide, has been identified in initial studies as a potent biological response modifier with significant immunomodulatory properties.[1][2] This technical guide provides a comprehensive overview of the early research conducted on this compound, with a specific focus on its capacity to activate macrophages. The document synthesizes quantitative data, details experimental protocols, and visualizes key processes to offer a thorough resource for researchers, scientists, and professionals in drug development. The primary findings indicate that this compound can directly activate macrophages, enhancing their phagocytic and tumoricidal capabilities both in vitro and in vivo.[3][4]

Data Presentation: Efficacy of this compound in Macrophage Activation

The following tables summarize the quantitative data from initial studies, detailing the effective concentrations and dosages of this compound required to induce macrophage activation and associated functional outcomes.

Table 1: In Vitro Macrophage Activation by this compound

| Macrophage Source | This compound Concentration | Key Functional Outcome | Reference |

| Peritoneal Macrophages (C57BL/6 Mice) | 0.5 µg/ml | Significant induction of cytotoxicity to B16 melanoma cells. | [4] |

| Peritoneal Macrophages (C57BL/6 Mice) | 25 µg/ml | Maximal and reproducible activation of tumoricidal properties. | [4] |

| Thioglycollate-elicited Macrophages (C57BL/6N Mice) | ≥ 0.01 µg/ml | Activation of macrophages to become cytotoxic to B16-BL6 target cells. | [5] |

| Thioglycollate-elicited Macrophages (C57BL/6N Mice) | > 50 µg/ml | Plateau of macrophage-associated cytotoxicity observed. | [5] |

| Alveolar Macrophages (F344 Rats) | 1–50 µg/ml | Activation to kill syngeneic mammary adenocarcinoma cells. | [6] |

| Peritoneal Macrophages (Murine) | 10 µg/ml | Enhanced production of Tumor Necrosis Factor (TNF) and Reactive Nitrogen Intermediates (RNI). | [7] |

Table 2: In Vivo Macrophage Activation by this compound

| Animal Model | this compound Dosage | Administration | Key Functional Outcome | Reference | | :--- | :--- | :--- | :--- | | Mice | Parenteral or Oral | Enhanced spreading, phagocytosis, and intracellular killing of bacteria by peritoneal macrophages. |[3] | | C57BL/6 Mice | 10 mg/kg | Intraperitoneal | Activation of peritoneal macrophages to kill B16 melanoma cells. |[4] | | Mice | > 5 mg/kg | Not Specified | Augmentation of macrophage activity. |[1][2] | | Mice | 25–50 mg/kg | i.v. (3 times/week) | Optimal therapeutic activity, suggested to be due to immune augmentation including macrophages. |[1][2] | | C3H/He Mice with Dalton's Lymphoma | Not Specified | In vivo | Up-regulated RNI production by tumor-associated macrophages. |[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the core experimental protocols used in the initial evaluation of this compound.

Protocol 1: In Vitro Macrophage Tumoricidal Assay

This protocol was widely used to assess the direct ability of this compound to render macrophages cytotoxic towards tumor cells.[4][5]

-

Macrophage Isolation: Peritoneal macrophages were harvested from mice (e.g., C57BL/6) by peritoneal lavage, sometimes following elicitation with thioglycollate.

-

Cell Plating: The harvested cells were plated in culture dishes and allowed to adhere for a period (e.g., 2 hours), after which non-adherent cells were washed away to enrich for macrophages.

-

Activation with this compound: Macrophage monolayers were incubated with varying concentrations of this compound (e.g., 0.01 µg/ml to 100 µg/ml) in a complete culture medium for 24 hours.[5]

-

Target Cell Preparation: Tumor cells (e.g., B16 melanoma) were labeled with a radioactive isotope, such as ¹²⁵I-iododeoxyuridine (¹²⁵I-UdR), to allow for quantitative measurement of cell death.

-

Co-culture and Cytotoxicity Measurement: The labeled target cells were added to the this compound-activated macrophage cultures. The co-culture was maintained for an extended period (e.g., 72 hours).

-

Data Analysis: Cytotoxicity was determined by measuring the amount of radioactivity released into the culture supernatant from dead target cells, compared to the total radioactivity.

Protocol 2: Measurement of Macrophage Effector Molecules

Initial studies also quantified the production of key effector molecules by macrophages following this compound stimulation.

-

Superoxide Anion Production: The production of superoxide anion by macrophages was measured to assess respiratory burst activity, a key indicator of activation.[3] This was often done using the superoxide dismutase-inhibitable reduction of ferricytochrome c.

-

Reactive Nitrogen Intermediates (RNI) Production: RNI levels were quantified as an indicator of macrophage activation, particularly in the context of tumor models.[7][8] This was typically achieved by measuring nitrite concentration in culture supernatants using the Griess reagent.

-

Tumor Necrosis Factor (TNF) Production: The secretion of the pro-inflammatory cytokine TNF by macrophages was measured using bioassays or immunoassays to confirm the inflammatory activation state induced by this compound.[7][8]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and experimental designs described in the initial this compound studies.

Caption: Logical diagram of this compound inducing macrophage activation and subsequent functional outcomes.

Caption: Workflow for assessing this compound's in vitro effect on macrophage tumoricidal activity.

Caption: Workflow for assessing this compound's in vivo effect on macrophage function.

Conclusion

The initial body of research on this compound consistently demonstrates its role as an effective macrophage-activating agent. Studies show that this compound, both when administered in vivo and when applied directly to macrophages in vitro, enhances a suite of key functions including phagocytosis, intracellular killing of bacteria, production of reactive oxygen and nitrogen intermediates, and tumoricidal activity.[3][4][8] The ability of this compound to directly activate macrophages, even in athymic nude mice, suggests a mechanism that is not solely dependent on T-cell responses.[3] These foundational studies have established this compound as a significant immunopotentiator, paving the way for further investigation into its therapeutic potential in immunotherapy and infectious disease.[4]

References

- 1. Immunomodulatory and therapeutic properties of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunomodulatory and therapeutic properties of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunoactive peptides, FK 156 and FK 565. IV. Activation of mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of tumoricidal properties in macrophages and inhibition of experimentally-induced murine metastases by a new synthetic acyltripeptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation by a new synthetic acyltripeptide and its analogs entrapped in liposomes of rat alveolar macrophages to the tumor cytotoxic state - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of tumor cells on the activation of murine lymphocytes and macrophages by cisplatin and FK565 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of cisplatin and FK565 on the activation of tumor-associated and bone marrow-derived macrophages by Dalton's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Arsenal Within: A Technical Guide to the Anti-Tumor Properties of FK-565

For Immediate Release

This technical guide provides an in-depth exploration of the anti-tumor properties of FK-565, a synthetic heptanoyl-γ-D-glutamyl-(L)meso-diaminopimelyl-(D)-alanine, for researchers, scientists, and drug development professionals. This compound has demonstrated significant potential as a biological response modifier, primarily exerting its anti-neoplastic effects through the potentiation of the host immune system.

Executive Summary

This compound is an immunostimulatory acyltripeptide that has been shown to activate key components of the innate and adaptive immune systems, leading to tumor growth inhibition and a reduction in metastasis in preclinical models. Its mechanism of action is not based on direct cytotoxicity to cancer cells but rather on the activation of tumoricidal properties in macrophages and the enhancement of natural killer (NK) and T-cell activity. Evidence suggests that this compound acts as a ligand for the intracellular pattern recognition receptor Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), initiating a signaling cascade that promotes a pro-inflammatory, anti-tumor microenvironment.

Quantitative Data on Anti-Tumor Efficacy

The following tables summarize the quantitative data from preclinical studies investigating the anti-tumor effects of this compound.

Table 1: In Vitro Immunomodulatory Activity of this compound

| Assay Type | Cell Type | This compound Concentration | Observed Effect |

| Macrophage Tumoricidal Activity | Murine Peritoneal Macrophages | 0.5 µg/mL | Significant cytotoxicity against B16 melanoma cells |

| Macrophage Tumoricidal Activity | Murine Peritoneal Macrophages | 25 µg/mL | Maximal activation of tumoricidal properties |

| NK Cell Activity Augmentation | Human Blood Lymphocytes | 10 - 100 µg/mL | Significant augmentation of NK cell activity |

| NK Cell Activity Augmentation | Human Mononuclear Cells | 2 µg/mL | Optimal enhancement of NK cell activity |

| Macrophage Activation | Murine Peritoneal Macrophages | 10 µg/mL | Enhanced production of TNF and reactive nitrogen intermediates (RNI)[1] |

Table 2: In Vivo Anti-Tumor and Anti-Metastatic Activity of this compound

| Animal Model | Tumor Type | This compound Dosage | Administration Route & Schedule | Outcome |

| C57BL/6 Mice | B16 Melanoma (experimental lung metastases) | 10 mg/kg | Intraperitoneal injections | Significant inhibition of lung metastases |

| Mice | Experimental and Spontaneous Metastases | > 5 mg/kg | Intravenous, three times per week for 4 weeks | Augmentation of NK cells and macrophages[2][3] |

| Mice | Experimental and Spontaneous Metastases | 25-50 mg/kg | Intravenous, three times per week for 4 weeks | Optimal therapeutic activity[2][3] |

| C3H/He Mice | Dalton's Lymphoma | Not specified | In vivo administration | Up-regulated RNI production by Dalton's Lymphoma-associated macrophages[4] |

Signaling Pathways and Mechanism of Action

This compound's anti-tumor activity is intrinsically linked to its ability to modulate the host immune response. The primary signaling pathway implicated in its mechanism of action is the activation of NOD1.

NOD1 Signaling Pathway in Macrophages

This compound, a NOD1 ligand, is recognized by the cytosolic receptor NOD1 within macrophages. This interaction initiates a downstream signaling cascade that results in the activation of NF-κB and MAPK pathways. This leads to the transcription and secretion of pro-inflammatory cytokines such as TNF-α and IL-6, and the production of reactive nitrogen intermediates, all of which contribute to a tumoricidal macrophage phenotype. Recent studies have also shown that NOD1 activation in tumor-associated macrophages (TAMs) can enhance CD8+ T cell-mediated anti-tumor immunity.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-tumor properties.

Macrophage-Mediated Tumoricidal Assay

This assay quantifies the ability of this compound-activated macrophages to kill tumor cells in vitro.

-

Macrophage Isolation and Culture:

-

Harvest peritoneal macrophages from C57BL/6 mice by peritoneal lavage with cold Hanks' Balanced Salt Solution (HBSS).

-

Wash the cells by centrifugation and resuspend in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Plate the macrophages in 96-well microtiter plates at a density of 1 x 10^5 cells/well and incubate for 2 hours at 37°C in a 5% CO2 atmosphere to allow for adherence.

-

Remove non-adherent cells by washing with warm medium.

-

-

Macrophage Activation:

-

Add fresh medium containing various concentrations of this compound (e.g., 0.5 µg/mL to 25 µg/mL) to the macrophage monolayers.

-

Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

-

Co-culture with Tumor Cells:

-

Label target tumor cells (e.g., B16 melanoma) with a radioactive isotope such as ³H-thymidine or use a colorimetric assay like the MTT assay.

-

Add the labeled tumor cells to the macrophage monolayers at a specific effector-to-target cell ratio (e.g., 10:1).

-

Co-incubate the cells for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

-

Assessment of Cytotoxicity:

-

For radioactive labeling: Centrifuge the plates and collect the supernatant. Measure the radioactivity released from lysed tumor cells using a scintillation counter.

-

For MTT assay: After co-incubation, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) and measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of specific cytotoxicity based on the release of radioactivity or the reduction in absorbance compared to control wells with tumor cells alone.

-

In Vivo Experimental Metastasis Model

This model assesses the efficacy of this compound in inhibiting the formation of tumor metastases in vivo.

-

Animal Model and Tumor Cell Preparation:

-

Use 6- to 8-week-old C57BL/6 mice.

-

Culture B16 melanoma cells in appropriate medium. Harvest the cells using trypsin-EDTA, wash with serum-free medium, and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 2.5 x 10^5 cells/mL. Ensure a single-cell suspension.

-

-

Tumor Cell Inoculation:

-

Inject 0.2 mL of the tumor cell suspension (5 x 10^4 cells) into the lateral tail vein of each mouse.

-

-

This compound Treatment:

-

Divide the mice into a control group (receiving vehicle) and a treatment group (receiving this compound).

-

Administer this compound intravenously or intraperitoneally at a predetermined dose (e.g., 10-50 mg/kg) according to a specific schedule (e.g., three times a week for 4 weeks), starting one day after tumor cell inoculation.

-

-

Evaluation of Metastasis:

-

After a set period (e.g., 14-21 days), euthanize the mice.

-

Excise the lungs and fix them in Bouin's solution or 10% buffered formalin.

-

Count the number of visible tumor colonies on the lung surface under a dissecting microscope.

-

The efficacy of this compound is determined by comparing the number of lung metastases in the treated group to the control group.

-

Experimental and Therapeutic Workflow

The following diagram illustrates the general workflow for the preclinical evaluation of this compound's anti-tumor properties, from in vitro characterization to in vivo efficacy studies.

Conclusion

This compound represents a promising immunotherapeutic agent with a distinct mechanism of action centered on the activation of the host's innate and adaptive immune systems. Its ability to render macrophages tumoricidal and enhance the activity of NK and T cells, likely through the NOD1 signaling pathway, provides a strong rationale for its further development. The data presented in this guide underscore the potential of this compound as a monotherapy or in combination with other anti-cancer treatments to improve patient outcomes. Further research is warranted to fully elucidate its clinical potential and to identify patient populations that would most benefit from this immunomodulatory approach.

References

- 1. Effect of tumor cells on the activation of murine lymphocytes and macrophages by cisplatin and FK565 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Injection of Syngeneic Murine Melanoma Cells to Determine Their Metastatic Potential in the Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunomodulatory and therapeutic properties of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of cisplatin and FK565 on the activation of tumor-associated and bone marrow-derived macrophages by Dalton's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of NOD1 on tumor-associated macrophages augments CD8+ T cell–mediated antitumor immunity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of NOD1 on tumor-associated macrophages augments CD8+ T cell-mediated antitumor immunity in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

FK-565: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental applications of FK-565, a synthetic acyltripeptide known for its immunomodulatory properties. This document details its mechanism of action, protocols for key cellular assays, and expected outcomes, offering a valuable resource for researchers investigating innate immunity, cancer immunotherapy, and inflammatory responses.

Introduction

This compound is a potent immunostimulatory compound that functions as a specific agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor.[1][2] Activation of NOD1 by this compound triggers downstream signaling cascades, primarily involving the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] This leads to the production of pro-inflammatory cytokines and enhances the effector functions of various immune cells, including macrophages, natural killer (NK) cells, and T cells.[4][5] These characteristics position this compound as a significant tool for in vitro studies aimed at understanding and modulating innate immune responses.

Mechanism of Action: NOD1 Signaling Pathway